Cas no 2411324-03-1 ((E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide)

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide is a synthetic compound featuring a conjugated enamide structure linked to a phenyl-substituted imidazole moiety. Its key advantages include a well-defined molecular architecture, which makes it valuable for research in medicinal chemistry and drug development. The presence of both dimethylamino and phenylimidazole groups enhances its potential as a scaffold for designing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability and solubility in common organic solvents facilitate its use in experimental studies. Its structural features also allow for further derivatization, enabling exploration of structure-activity relationships in pharmacological applications.
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide structure
2411324-03-1 structure
Product name:(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide
CAS No:2411324-03-1
MF:C17H22N4O
MW:298.382783412933
CID:5358291
PubChem ID:146097869

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z3952173895
    • (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide
    • (2E)-4-(dimethylamino)-N-[2-(5-phenyl-1H-imidazol-1-yl)ethyl]but-2-enamide
    • Inchi: 1S/C17H22N4O/c1-20(2)11-6-9-17(22)19-10-12-21-14-18-13-16(21)15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3,(H,19,22)/b9-6+
    • InChI Key: IIKPIUJBGXTLBP-RMKNXTFCSA-N
    • SMILES: O=C(/C=C/CN(C)C)NCCN1C=NC=C1C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 364
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.2

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587089-0.05g
(2E)-4-(dimethylamino)-N-[2-(5-phenyl-1H-imidazol-1-yl)ethyl]but-2-enamide
2411324-03-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide

Comprehensive Overview of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide (CAS No. 2411324-03-1)

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide, with the CAS number 2411324-03-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of enamide derivatives, which are known for their versatile applications in medicinal chemistry. The presence of both dimethylamino and phenylimidazole moieties in its structure makes it a promising candidate for targeting specific biological pathways, particularly in the context of kinase inhibition and signal transduction modulation.

The molecular structure of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide features a conjugated double bond (E-configuration), which is critical for its stability and reactivity. This configuration is often associated with enhanced bioavailability and target binding affinity, making it a subject of interest in drug discovery. Researchers have explored its potential in designing small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. The compound's unique pharmacophore allows it to interact with key enzymes and receptors, thereby influencing cellular processes.

In recent years, the demand for highly selective kinase inhibitors has surged, driven by the need for more effective and safer therapeutics. (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been investigated for its potential to inhibit specific kinases involved in cell proliferation and apoptosis. Its imidazole ring and dimethylamino group contribute to its ability to form hydrogen bonds and hydrophobic interactions with target proteins, a feature highly valued in structure-activity relationship (SAR) studies.

Another area of interest is the compound's role in neuropharmacology. The phenylimidazole moiety is structurally similar to ligands that target G-protein-coupled receptors (GPCRs), which are pivotal in neurological and psychiatric conditions. Preliminary studies suggest that (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide may exhibit modulatory effects on neurotransmitter systems, though further research is needed to validate these findings. This aligns with the growing focus on precision medicine and personalized therapeutics in modern healthcare.

From a synthetic chemistry perspective, the preparation of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide involves multi-step reactions, including amide coupling and imidazole ring formation. The compound's purity and yield are critical for its application in high-throughput screening (HTS) and in vitro assays. Advanced techniques such as HPLC and NMR spectroscopy are employed to characterize its structural integrity and ensure reproducibility in research settings.

The compound's physicochemical properties, such as logP and solubility, are also noteworthy. These parameters influence its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is essential for preclinical development. Researchers are increasingly leveraging computational modeling and AI-driven drug design to optimize such properties, reflecting the integration of digital technologies in pharmaceutical R&D.

In conclusion, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide (CAS No. 2411324-03-1) represents a compelling example of how structural diversity and functional group interplay can yield compounds with significant therapeutic potential. Its applications span kinase inhibition, neuropharmacology, and beyond, making it a valuable asset in the quest for innovative treatments. As the scientific community continues to explore its mechanisms and applications, this compound is poised to contribute to advancements in targeted therapy and molecular medicine.

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